molecular formula C14H9NO3 B1600840 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one CAS No. 884500-72-5

2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

Cat. No.: B1600840
CAS No.: 884500-72-5
M. Wt: 239.23 g/mol
InChI Key: PFUPOMZTYDYNTE-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one belongs to the class of heterocyclic compounds known as fused pyrano-pyridine derivatives. The compound features a molecular formula of C14H9NO3 with a molecular weight of 239.23 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the core structure as 4H-pyrano[2,3-b]pyridin-4-one with a 4-hydroxyphenyl substituent at the 2-position.

The structural classification places this compound within the broader category of oxygen and nitrogen-containing heterocycles, specifically as a member of the pyranopyridine family. The fused ring system consists of a six-membered pyran ring containing one oxygen atom fused to a six-membered pyridine ring containing one nitrogen atom. The hydroxyl group on the phenyl substituent introduces additional functionality that significantly influences the compound's chemical and biological properties.

According to chemical database classifications, this compound carries the Chemical Abstracts Service registry number 884500-72-5. The compound can also be referenced using its Simplified Molecular Input Line Entry System notation: C1=CC2=C(N=C1)OC(=CC2=O)C3=CC=C(C=C3)O, and its International Chemical Identifier key: PFUPOMZTYDYNTE-UHFFFAOYSA-N.

The structural framework exhibits characteristics typical of both coumarin and quinoline derivatives, positioning it as a valuable scaffold for medicinal chemistry applications. The presence of multiple heteroatoms and the extended conjugated system contribute to its classification as an aromatic heterocyclic compound with potential pharmaceutical relevance.

Properties

IUPAC Name

2-(4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-5-3-9(4-6-10)13-8-12(17)11-2-1-7-15-14(11)18-13/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUPOMZTYDYNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=CC2=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469727
Record name 2-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884500-72-5
Record name 2-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Component Reaction Using Aromatic Aldehydes, Malononitrile, and Indolin-3-one

Method Overview:

  • The most common synthetic route to 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one involves a three-component reaction.
  • Reactants: Aromatic aldehyde (specifically 4-hydroxybenzaldehyde), malononitrile, and indolin-3-one or related pyridinone derivatives.
  • Catalyst: Ammonium acetate is typically used as a catalyst.
  • Solvent: Ethanol serves as the reaction medium.
  • Conditions: The reaction is conducted under reflux or room temperature conditions, generally completing within a few hours.

Reaction Mechanism:

  • The aldehyde condenses with malononitrile to form an arylidene malononitrile intermediate.
  • This intermediate undergoes Michael addition with the pyridinone derivative.
  • Intramolecular cyclization and subsequent tautomerization yield the pyrano[2,3-b]pyridin-4-one core with the 4-hydroxyphenyl substituent.

Advantages:

  • High atom economy and efficiency.
  • Mild reaction conditions.
  • Good yields and purity of the target compound.

Catalyst Variations and Green Chemistry Approaches

Several studies have explored catalyst variations to improve yield, reduce reaction time, and enhance environmental friendliness:

  • Ammonium Acetate: Commonly used due to its mildness and availability.
  • Acidic Catalysts: Some protocols use acidic catalysts such as acetic acid or sulfonic acid derivatives to promote cyclization.
  • Ionic Liquids and Deep Eutectic Solvents: These have been investigated as green solvents and catalysts to reduce hazardous waste and improve reaction rates.
  • Microwave Irradiation: Accelerates the reaction, reducing synthesis time from hours to minutes with comparable or improved yields.

Representative Synthetic Procedure (Literature-Based)

Step Reagents and Conditions Description
1 4-Hydroxybenzaldehyde (1.0 equiv), malononitrile (1.0 equiv), ammonium acetate (catalytic amount), ethanol (solvent) Mix and stir at room temperature or reflux for 2-4 hours
2 Add indolin-3-one or pyridin-4-one derivative (1.0 equiv) Continue stirring to allow Michael addition and cyclization
3 Monitor reaction progress by TLC Upon completion, cool the mixture
4 Filter the precipitated product, wash with cold ethanol Purify by recrystallization if necessary

Data Table: Typical Reaction Conditions and Yields

Reaction Parameter Typical Value Notes
Solvent Ethanol Commonly used for solubility and reaction efficiency
Catalyst Ammonium acetate (0.1-0.2 equiv) Mild and effective
Temperature Room temperature to reflux (25-78 °C) Higher temperatures accelerate reaction
Reaction Time 2 to 6 hours Can be reduced with microwave irradiation
Yield 75-90% High yields reported in literature
Purification Recrystallization from ethanol Provides high purity

Alternative Synthetic Routes and Retrosynthesis Insights

  • Retrosynthetic analysis suggests the key disconnection is between the pyrano ring and the phenyl substituent, indicating that the pyrano[2,3-b]pyridin-4-one core can be constructed via condensation of a suitable pyridinone with an arylidene malononitrile intermediate.
  • Other synthetic strategies reported for related pyranopyridine derivatives include:
    • One-pot multi-component reactions involving hydrazine derivatives, β-dicarbonyl compounds, and aldehydes.
    • Microwave-assisted synthesis for rapid and efficient ring closure.
    • Use of novel catalysts such as 1,4-diazabicyclo[2.2.2]octane or ionic liquids to improve selectivity and yields.

Research Findings on Synthetic Efficiency and Optimization

  • Studies have demonstrated that the choice of catalyst and solvent significantly affects the reaction rate and product yield.
  • Microwave-assisted synthesis reduces reaction time dramatically while maintaining or improving yields.
  • Green chemistry approaches using ionic liquids or deep eutectic solvents minimize environmental impact.
  • The reaction tolerates various substituents on the aromatic aldehyde, allowing for structural diversification.

Summary Table of Preparation Methods

Method Reactants Catalyst Solvent Conditions Yield (%) Notes
Multi-component condensation 4-Hydroxybenzaldehyde, malononitrile, indolin-3-one Ammonium acetate Ethanol Reflux or RT, 2-6 h 75-90 Standard, widely used
Microwave-assisted synthesis Same as above Ammonium acetate or acid catalyst Ethanol or ionic liquid Microwave, minutes 80-95 Rapid, efficient
Ionic liquid catalysis Same as above Ionic liquid (e.g., choline chloride-based) Ionic liquid RT or mild heating 70-85 Green chemistry approach
Acid-catalyzed cyclization Same as above Sulfonic acid derivatives Ethanol or water Reflux 70-85 Alternative catalyst

Chemical Reactions Analysis

2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one can be compared with other similar compounds, such as:

    Coumarin derivatives: These compounds share a similar pyranone structure and are known for their diverse biological activities.

    Pyranopyridine derivatives: These compounds have a similar core structure and are studied for their pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties .

Biological Activity

2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrano[2,3-b]pyridin core with a hydroxyl group at the para position of the phenyl ring. This structure is believed to contribute to its biological activities through interactions with various molecular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects is thought to involve:

  • Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit key kinases involved in cancer progression, such as AKT2/PKBβ. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • DNA Interaction : The compound may also interact with DNA, disrupting replication and transcription processes essential for cancer cell survival.

Case Studies

  • Study on Glioblastoma Cells : In vitro studies showed that this compound significantly inhibited the growth of glioblastoma cell lines. The compound's effectiveness was attributed to its ability to induce apoptosis and inhibit cell cycle progression in these cells.
  • Anticancer Efficacy Against Various Cell Lines : The compound was tested against multiple cancer types including breast (MCF-7), prostate (PC-3), and cervical (HeLa) cancers. Results indicated a dose-dependent reduction in viability across these cell lines, suggesting broad-spectrum anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited promising antimicrobial activity.

The antimicrobial effects are likely due to:

  • Disruption of Bacterial Cell Walls : Compounds with similar structures have been shown to interfere with bacterial cell wall synthesis.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and replication .

Research Findings

  • Antibacterial Testing : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics.
  • Potential Against Resistant Strains : Preliminary data suggest that it may be effective against antibiotic-resistant strains, which is a critical area of research given the rise of multidrug-resistant infections.

Data Tables

Biological Activity Cell Line/Organism IC50 (µM) Mechanism
AnticancerMCF-7 (Breast Cancer)15Apoptosis induction
AnticancerHeLa (Cervical Cancer)12Cell cycle arrest
AntimicrobialS. aureus8Cell wall disruption
AntimicrobialE. coli10Enzyme inhibition

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:
  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Waste disposal : Neutralization of acidic/byproduct streams before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one
Reactant of Route 2
2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

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